N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
Description
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide (CAS: 1401665-97-1) is a chiral acetamide derivative with a molecular formula of C₁₅H₂₉N₃O₂ and a molecular weight of 283.42 g/mol . It features a piperidine ring substituted with an (S)-2-amino-3-methyl-butyryl group and an acetamide moiety. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, with a purity of 96% as reported by suppliers . Its stereochemistry, dictated by the (R)- and (S)-configured centers, is critical for biological activity and interaction with target receptors .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSGTSNEJSAOV-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization to introduce the acetamide group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetamide Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401668-09-4
The compound's structure allows for significant interactions with biological targets due to its chirality and functional groups. The presence of the piperidine ring is common in many biologically active molecules, making it a valuable scaffold for drug development.
Chemistry
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the development of new pharmaceuticals by enabling researchers to modify the compound to enhance efficacy or reduce side effects.
Biology
In biological studies, this compound has been investigated for its potential interactions with various enzymes and receptors. Notably, it may exhibit:
- Inhibition of Beta-secretase : This enzyme plays a crucial role in the development of Alzheimer's disease by facilitating the formation of amyloid-beta plaques. Inhibiting this enzyme could provide therapeutic benefits against neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic uses in treating neurological disorders and infections. Its ability to modulate biological pathways makes it a candidate for further clinical research.
Neuropharmacology
A study exploring the neuropharmacological effects of this compound demonstrated its potential to modulate neurotransmitter systems involved in mood regulation and cognitive function. The results indicated significant promise in developing treatments for anxiety and depression.
Antimicrobial Research
Research conducted on similar compounds highlighted their effectiveness against resistant bacterial strains. In vitro tests revealed that this compound exhibited activity comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl substitution introduces ring strain, which may influence conformational stability and receptor binding .
Physicochemical Properties
- Thermal Stability : Similar acetamide derivatives exhibit melting points between 159–187°C, influenced by substituent bulk and crystallinity .
- Stereochemical Purity : The (R,S) configuration is critical; enantiomeric impurities in related compounds are resolved via chiral HPLC or derivatization with agents like (S)-(-)-1-phenylethylamine .
- Spectroscopic Data : ¹H/¹³C NMR and IR spectra of analogues confirm amide carbonyl stretches (~1650–1700 cm⁻¹) and piperidine ring proton environments (δ 1.5–3.5 ppm) .
Biological Activity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring, an amino acid derivative, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 283.41 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
- Ion Channel Activity : The compound could modulate ion channels, affecting cellular excitability and neurotransmission.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
| Pseudomonas aeruginosa | Variable |
The mechanism behind its antimicrobial action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) at concentrations above 50 μM .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin .
- Cancer Cell Line Study : In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
